N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Molecular Recognition
This compound, related to nicotinamide derivatives, plays a significant role in biological systems. Studies have shown that nicotinamide derivatives exhibit various biological activities, including antimicrobial and antimycobacterial effects. For instance, research has indicated that nicotinamide derivatives have been active against pellagra and could be metabolized to nicotinamide methochloride in mammals, highlighting their biochemical significance and potential therapeutic applications (Ellinger, Fraenkel, & Abdel Kader, 1947). Furthermore, the synthesis and evaluation of nicotinamide and pyrazinamide cocrystals have explored their molecular recognition patterns, emphasizing the importance of N-donor compounds in crystal lattice formation and their interaction with other molecules (Jarzembska et al., 2017).
Antimicrobial and Antimycobacterial Properties
Several studies have been dedicated to synthesizing nicotinamide derivatives to evaluate their antimicrobial and antimycobacterial properties. For example, a study presented the synthesis of nicotinic acid hydrazide derivatives and their screening for antimicrobial activity, demonstrating the compound's potential in combating bacterial infections (R.V.Sidhaye et al., 2011). Another research effort synthesized new pyridine-2(1H)-thiones and nicotinamide derivatives, highlighting their antimicrobial and antifungal activities and underscoring the chemical versatility and therapeutic potential of nicotinamide-based compounds (Othman, 2013).
Synthesis and Structural Analysis
The synthesis of nicotinamide derivatives has been a focal point of research, aiming to explore their potential applications further. A notable study synthesized 2- and 5-(1,1-dimethyl-1, 2, 5, 6-tetrahydropyridinium-3-yl) oxadiazoline iodides from nicotinaldehyde and nicotinhydrazine, providing insights into their potential use as muscarinic receptor agonists (Hu et al., 2010). Another study on the synthesis and biological studies of fused pyrazoles and their ethoxyphthalimide derivatives emphasized the antimicrobial and antiviral testing, showcasing the compound's broad spectrum of biological activities (Joshi et al., 2010).
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common moiety in many biologically active compounds. Pyrazole derivatives have been reported to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Given the wide range of activities associated with pyrazole derivatives, it’s likely that multiple pathways could be involved .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the potential biological activities associated with pyrazole derivatives, the effects could range from antimicrobial to anti-inflammatory effects .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12-9-13(2)21(20-12)7-6-18-17(22)14-3-4-16(19-10-14)23-15-5-8-24-11-15/h3-4,9-10,15H,5-8,11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECPBBLINYBGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CN=C(C=C2)OC3CCSC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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